5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core, a thiazole ring, and an acetamido group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing compounds are known to cross cellular membranes and interact strongly with biological targets due to their mesoionic character .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiazoles, these compounds are known to be able to cross cellular membranes, which may influence their bioavailability .
Result of Action
Thiazole derivatives have been reported to display various biological activities, including anticancer activities in various in vitro and in vivo models .
Action Environment
The solubility of thiazole compounds in different solvents may affect their distribution and action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The thiazole ring is then introduced through a substitution reaction, followed by the addition of the acetamido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their antitrypanosomal activity.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-12(26)22-16-6-7-25-19(9-16)17(10-21-25)20(27)24-15-5-3-4-14(8-15)18-11-28-13(2)23-18/h3-11H,1-2H3,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNOWHJKUHAPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C4C=C(C=CN4N=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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